N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has been explored for its potential as an anticonvulsant, anti-inflammatory, and analgesic agent.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
The thiadiazole ring in the compound acts as a hydrogen bond donor and acceptor, facilitating its interaction with biological macromolecules. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can be compared with other thiadiazole derivatives such as:
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-2-11-14-15-12(17-11)13-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
InChI Key |
PGVVRAWSXCVVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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